molecular formula C25H33N5O3 B605922 BAY1238097 CAS No. 1564268-08-1

BAY1238097

Cat. No.: B605922
CAS No.: 1564268-08-1
M. Wt: 451.6 g/mol
InChI Key: CJIPEACKIJJYED-KRWDZBQOSA-N
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Description

BAY1238097 is a potent and selective inhibitor of the bromodomain and extra-terminal motif (BET) proteins. These proteins play a crucial role in regulating gene transcription by binding to acetylated lysines on histones. This compound has shown strong anti-proliferative activity in various cancer models, including acute myeloid leukemia and multiple myeloma .

Preparation Methods

Synthetic Routes and Reaction Conditions: BAY1238097 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine scaffold. The synthetic route typically involves the following steps:

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: BAY1238097 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further studies and applications .

Scientific Research Applications

BAY1238097 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of BET proteins and their role in gene transcription.

    Biology: Employed in cellular and molecular biology research to investigate the regulation of gene expression and chromatin remodeling.

    Medicine: Investigated as a potential therapeutic agent for the treatment of various cancers, including acute myeloid leukemia and multiple myeloma.

    Industry: Utilized in the development of new drugs and therapeutic strategies targeting BET proteins

Mechanism of Action

BAY1238097 exerts its effects by inhibiting the binding of BET proteins to acetylated lysines on histones. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the down-regulation of oncogenes such as c-Myc. The compound selectively targets BET proteins, including BRD2, BRD3, and BRD4, and prevents their interaction with acetylated histones, thereby inhibiting gene transcription and cell proliferation .

Comparison with Similar Compounds

Uniqueness of BAY1238097: this compound is unique due to its high selectivity for BET proteins and its strong anti-proliferative activity in both hematological and solid tumor models. It has demonstrated superior efficacy in preclinical studies compared to other BET inhibitors, making it a promising candidate for further development .

Properties

IUPAC Name

(4S)-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564268-08-1
Record name BAY-1238097
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1564268081
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BAY-1238097
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9ALI41OQR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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